In-Depth Technical Guide: TAK-243 (MLN7243) - A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor
In-Depth Technical Guide: TAK-243 (MLN7243) - A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor
Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. The compound associated with CAS number 155928-39-5, 4-Amino-5-iodo-2-methoxybenzoic acid, is not the subject of this technical guide. This guide focuses on the potent and selective ubiquitin-activating enzyme inhibitor, TAK-243, also known as MLN7243, which is the likely intended subject of interest for the specified audience.
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a fundamental process regulating protein homeostasis and a multitude of cellular signaling pathways. Dysregulation of the UPS is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. TAK-243 has demonstrated robust anti-tumor activity in a wide range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activities, and experimental protocols related to TAK-243.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and available pharmacokinetic properties of TAK-243 is presented in the tables below.
Table 1: Physicochemical Properties of TAK-243
| Property | Value | Reference |
| CAS Number | 1450833-55-2 | [1] |
| Synonyms | MLN7243, Uae inhibitor MLN7243 | [1] |
| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ | [1] |
| Molecular Weight | 519.5 g/mol | [1] |
| IUPAC Name | [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | - |
Table 2: In Vitro Inhibitory Activity of TAK-243 against E1 Enzymes
| Enzyme | IC₅₀ (nM) | Reference |
| UAE (UBA1) | 1 ± 0.2 | [2] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 | [2] |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | [2] |
| SAE (SUMO-activating enzyme) | 850 ± 180 | [2] |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | [2] |
| ATG7 (autophagy-activating enzyme) | >10,000 | [2] |
Mechanism of Action
TAK-243 is a mechanism-based inhibitor that acts via substrate-assisted inhibition. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then mimics the ubiquitin-adenylate intermediate. This TAK-243-ubiquitin adduct binds tightly to the adenylation site of UAE, preventing the enzyme from processing further ubiquitin molecules and effectively halting the entire ubiquitination cascade.
The inhibition of UAE by TAK-243 leads to a rapid depletion of ubiquitin conjugates, resulting in the accumulation of unmodified substrate proteins. This proteotoxic stress triggers several downstream cellular responses, including:
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Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins activates the UPR, leading to apoptosis if the stress is unresolved.[3]
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Cell Cycle Arrest: Disruption of the timely degradation of cell cycle regulatory proteins, such as cyclins, leads to cell cycle arrest.[4]
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Impaired DNA Damage Repair: The ubiquitination of key proteins in DNA damage response pathways, such as the Fanconi Anemia (FA) and homologous recombination (HR) pathways, is inhibited, sensitizing cancer cells to DNA-damaging agents.[5]
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Abrogation of NF-κB Signaling: The NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is dependent on ubiquitination for its activation. TAK-243 treatment abrogates NF-κB signaling.[2]
In Vitro and In Vivo Anti-Cancer Activity
TAK-243 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.
Table 3: In Vitro Cytotoxicity (IC₅₀/EC₅₀) of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀/EC₅₀ (nM) | Reference |
| HCT-116 | Colon Carcinoma | ~10-100 | [2] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | ~10-100 | [2] |
| MM1.S | Multiple Myeloma | ~25 | [6] |
| MOLP-8 | Multiple Myeloma | ~25 | [6] |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [7] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [7] |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [3] |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | [3] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [3] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [8][9] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [8][9] |
| HEK293/pcDNA3.1 | Embryonic Kidney | ~100-200 | [8][9] |
| HEK293/ABCB1 | Embryonic Kidney | >1000 | [8][9] |
| SW620 | Colorectal Adenocarcinoma | ~100-200 | [8][9] |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | [8][9] |
In Vivo Efficacy:
In murine xenograft models, TAK-243 has demonstrated significant tumor growth inhibition. For instance, in an H295R adrenocortical carcinoma xenograft model, intraperitoneal administration of TAK-243 at 10 and 20 mg/kg twice weekly for 29 days resulted in a significant reduction in tumor volume.[6] Pharmacodynamic studies in these models confirmed a decrease in ubiquitinated proteins and an increase in apoptosis markers, such as cleaved caspase-3, in tumor tissues.[10]
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the activity of TAK-243.
Cell Viability Assays
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Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC₅₀ or EC₅₀).
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Methodology Overview (MTT/CellTiter-Glo):
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Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Treat the cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration (typically 72 hours).
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For MTT assays, add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals and measure absorbance.[3]
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For CellTiter-Glo assays, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[3]
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀/EC₅₀ values using non-linear regression analysis.
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Western Blot Analysis of Ubiquitination
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Principle: To detect changes in the levels of total ubiquitin conjugates, specific ubiquitinated proteins, and markers of downstream signaling pathways following TAK-243 treatment.
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Methodology Overview:
-
Treat cells with TAK-243 at various concentrations and for different time points.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
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Determine protein concentration using a standard assay (e.g., BCA).
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., ubiquitylated histone H2B), or markers of ER stress (e.g., BIP, CHOP) and apoptosis (e.g., cleaved caspase-3, cleaved PARP).[4]
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Incubate with a corresponding HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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In Vivo Xenograft Studies
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Principle: To evaluate the anti-tumor efficacy of TAK-243 in a living organism.
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Methodology Overview:
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Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[6]
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Allow tumors to reach a palpable size.
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Randomize mice into treatment groups (vehicle control and TAK-243 at various doses).
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Administer TAK-243 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).[6]
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Measure tumor volume and body weight regularly.
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At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., western blotting for ubiquitin conjugates and apoptosis markers).[10]
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Conclusion
TAK-243 is a highly potent and selective inhibitor of the ubiquitin-activating enzyme, UAE. Its mechanism of action, leading to the disruption of the ubiquitin-proteasome system, results in robust anti-tumor activity in a wide array of preclinical cancer models. The induction of proteotoxic stress, cell cycle arrest, and impairment of DNA damage repair pathways underscores its potential as a novel anti-cancer therapeutic. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of TAK-243 in the treatment of various malignancies.
References
- 1. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
